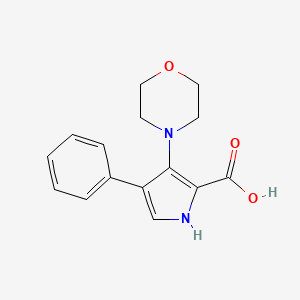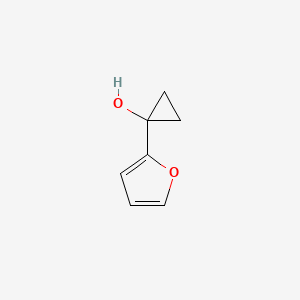
(4S,4'S)-2,2'-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a propane bridge and substituted with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the Propane Bridge: The propane bridge is introduced through a coupling reaction, often using reagents like alkyl halides or tosylates.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to a variety of phenyl-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various applications, including materials science and polymer chemistry.
作用機序
The mechanism by which (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups enable it to form specific interactions, influencing biological pathways and catalytic processes.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with an ethane bridge instead of propane.
(4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Features a butane bridge, leading to different steric and electronic properties.
Uniqueness
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific bridge length and the resulting spatial arrangement of the oxazole rings and phenyl groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs.
By understanding the detailed properties and applications of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O2/c1-2-17(20-22-18(13-24-20)15-9-5-3-6-10-15)21-23-19(14-25-21)16-11-7-4-8-12-16/h3-12,17-19H,2,13-14H2,1H3/t18-,19-/m1/s1 |
InChIキー |
SHWZXQYFRCZGHB-RTBURBONSA-N |
異性体SMILES |
CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
正規SMILES |
CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
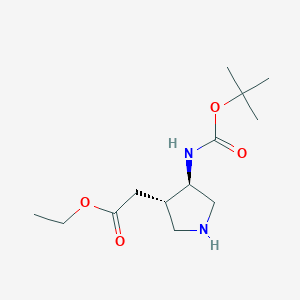
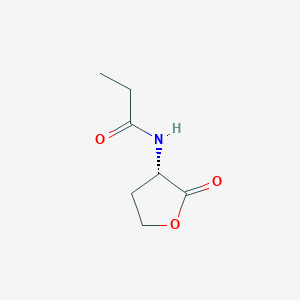
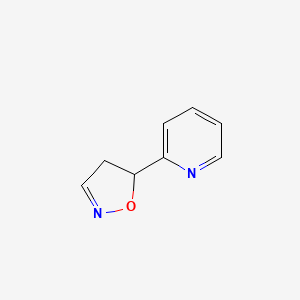
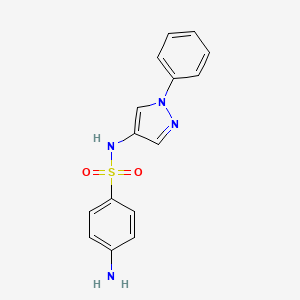
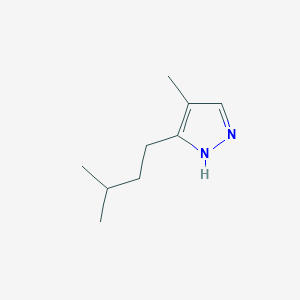
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)

![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
